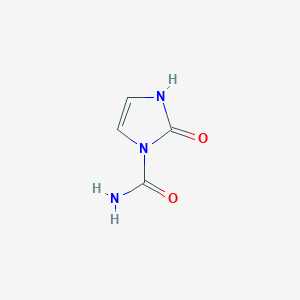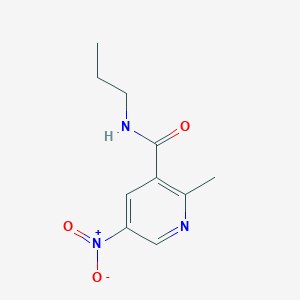
3-Chloro-4-(chloromethyl)-1-(3,4-dichlorophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(chloromethyl)-1-(3,4-dichlorophenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-(3,4-dichlorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method might include the chlorination of a precursor pyrrolidinone compound, followed by the introduction of the chloromethyl group. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Safety measures are also critical due to the handling of chlorinated compounds.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(chloromethyl)-1-(3,4-dichlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the chloromethyl group to a carboxyl group.
Reduction: Reduction reactions could target the chlorinated aromatic ring or the pyrrolidinone ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce various functionalized pyrrolidinones.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals or as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(3,4-dichlorophenyl)pyrrolidin-2-one would depend on its specific biological target. It might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorinated aromatic ring and pyrrolidinone structure could play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one
- 3-Chloro-4-(chloromethyl)-1-(4-chlorophenyl)pyrrolidin-2-one
- 3-Chloro-4-(chloromethyl)-1-(2,4-dichlorophenyl)pyrrolidin-2-one
Uniqueness
3-Chloro-4-(chloromethyl)-1-(3,4-dichlorophenyl)pyrrolidin-2-one is unique due to the specific
Propiedades
Número CAS |
61213-33-0 |
|---|---|
Fórmula molecular |
C11H9Cl4NO |
Peso molecular |
313.0 g/mol |
Nombre IUPAC |
3-chloro-4-(chloromethyl)-1-(3,4-dichlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H9Cl4NO/c12-4-6-5-16(11(17)10(6)15)7-1-2-8(13)9(14)3-7/h1-3,6,10H,4-5H2 |
Clave InChI |
IWBMNASSJDDARO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(=O)N1C2=CC(=C(C=C2)Cl)Cl)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)


![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)

![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)



![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)
